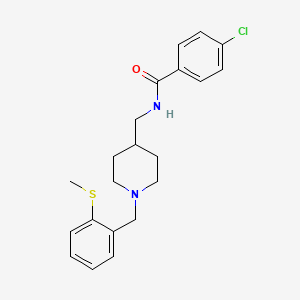
4-氯-N-((1-(2-(甲硫基)苄基)哌啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
科学研究应用
4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amine under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction and recrystallization are common techniques used to purify the final product.
化学反应分析
Types of Reactions
4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom or reduce the benzamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dechlorinated or reduced benzamide derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The unique combination of functional groups in 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide gives it distinct chemical and biological properties. The presence of the methylthio group and the piperidine ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
生物活性
The compound 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide (CAS Number: 1235665-50-5) is a member of the benzamide class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
- Molecular Formula : C22H26ClN3
- Molecular Weight : 389.0 g/mol
- Structure : The compound features a piperidine ring substituted with a methylthio group and a chloro group, contributing to its pharmacological properties .
Antitumor Activity
The biological activity of benzamide derivatives has also been explored in cancer therapy. For instance, a series of 4-chloro-benzamide derivatives were synthesized and evaluated as RET kinase inhibitors, demonstrating moderate to high potency in inhibiting cell proliferation driven by RET mutations. Although specific data on 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is not available, the structural similarities suggest potential antitumor activity .
Case Studies
-
Study on Benzamide Derivatives :
- A study synthesized various benzamide derivatives and evaluated their effects on cancer cell lines. Compounds showed varying degrees of cytotoxicity, with some achieving over 70% inhibition at specific concentrations.
- This study highlights the potential of benzamide derivatives in targeting cancer cells, which may extend to 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide due to its structural characteristics .
-
In Vitro Assays :
- In vitro assays for carcinogenicity have shown that certain chlorinated compounds exhibit biological activity without requiring metabolic activation. This suggests that 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide could similarly demonstrate direct biological effects in cellular models .
While specific mechanisms for 4-chloro-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide have not been elucidated, related compounds typically interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the piperidine moiety may facilitate interactions with neurotransmitter receptors or kinases implicated in various signaling pathways.
属性
IUPAC Name |
4-chloro-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2OS/c1-26-20-5-3-2-4-18(20)15-24-12-10-16(11-13-24)14-23-21(25)17-6-8-19(22)9-7-17/h2-9,16H,10-15H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGYQUMVMNQPLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














